molecular formula C15H15NO4P- B14271294 Phenyl [(2-phenylacetamido)methyl]phosphonate CAS No. 134953-76-7

Phenyl [(2-phenylacetamido)methyl]phosphonate

Cat. No.: B14271294
CAS No.: 134953-76-7
M. Wt: 304.26 g/mol
InChI Key: WFBBAILXFFHHOD-UHFFFAOYSA-M
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Description

Phenyl [(2-phenylacetamido)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group attached to a phenyl ring, with an additional phenylacetamido group linked via a methylene bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl [(2-phenylacetamido)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with 2-phenylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a suitable nucleophile to yield the final product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often carried out under anhydrous conditions to prevent hydrolysis of the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient mixing of reactants and precise control over reaction conditions, such as temperature and pressure. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl [(2-phenylacetamido)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Phenyl [(2-phenylacetamido)methyl]phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of phenyl [(2-phenylacetamido)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to bind to active sites of enzymes like phosphatases, thereby inhibiting their activity. This inhibition can disrupt cellular processes that rely on phosphorylation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Phenyl [(2-phenylacetamido)methyl]phosphonate can be compared with other organophosphorus compounds, such as:

    Phenylphosphonic acid: Lacks the phenylacetamido group, making it less versatile in biological applications.

    Phenylphosphonates: Similar in structure but may have different substituents, affecting their reactivity and applications.

    Phosphinates: Contain a P-H bond instead of a P-O bond, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

134953-76-7

Molecular Formula

C15H15NO4P-

Molecular Weight

304.26 g/mol

IUPAC Name

phenoxy-[[(2-phenylacetyl)amino]methyl]phosphinate

InChI

InChI=1S/C15H16NO4P/c17-15(11-13-7-3-1-4-8-13)16-12-21(18,19)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)(H,18,19)/p-1

InChI Key

WFBBAILXFFHHOD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCP(=O)([O-])OC2=CC=CC=C2

Origin of Product

United States

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